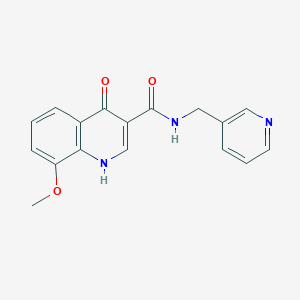![molecular formula C17H17N5O4 B10984220 N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that features a benzodioxole ring, a triazolopyridazine moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazolopyridazine Moiety: This involves the reaction of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Coupling of the Benzodioxole and Triazolopyridazine Units: This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Final Assembly: The butanamide chain is introduced through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions, affecting its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in signal transduction pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
- N-(1,3-benzodioxol-5-yl)-4-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to the presence of the methoxy group on the triazolopyridazine ring, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H17N5O4/c1-24-17-8-7-15-20-19-14(22(15)21-17)3-2-4-16(23)18-11-5-6-12-13(9-11)26-10-25-12/h5-9H,2-4,10H2,1H3,(H,18,23) |
InChI Key |
OXCKYHCYLQYTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)OCO4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10984150.png)

![2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide](/img/structure/B10984161.png)
![3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)

![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10984184.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10984187.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10984195.png)
![N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10984201.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984203.png)
![6-cyclopropyl-N-(3-acetamidophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984225.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10984229.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984230.png)
